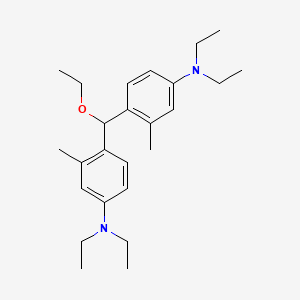
4,4'-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) is a chemical compound known for its applications in various scientific fields. It is characterized by its complex structure, which includes ethoxymethylene and diethyl-3-methylaniline groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) typically involves the reaction of N,N-diethyl-3-methylaniline with ethoxymethylene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound. The industrial process also involves rigorous quality control measures to meet the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various reagents, including halogens and alkylating agents, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research on its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial products.
Mécanisme D'action
The mechanism of action of 4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Known for its use in dye manufacture and as a reagent for lead determination.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Used in the preparation of its hydrochloric salt and as an intermediate in various chemical processes.
Uniqueness
4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) stands out due to its unique ethoxymethylene group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
96218-82-5 |
|---|---|
Formule moléculaire |
C25H38N2O |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
4-[[4-(diethylamino)-2-methylphenyl]-ethoxymethyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C25H38N2O/c1-8-26(9-2)21-13-15-23(19(6)17-21)25(28-12-5)24-16-14-22(18-20(24)7)27(10-3)11-4/h13-18,25H,8-12H2,1-7H3 |
Clé InChI |
NVSNJCLKPLMUQK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
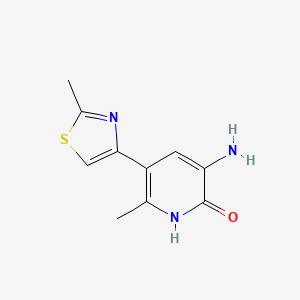

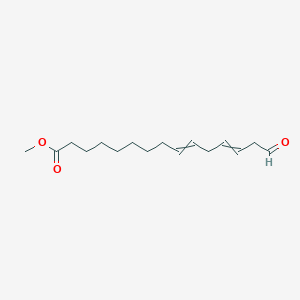
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)

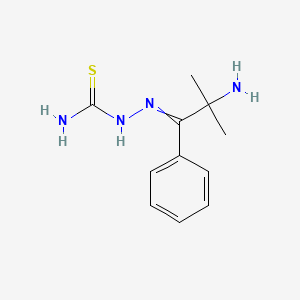
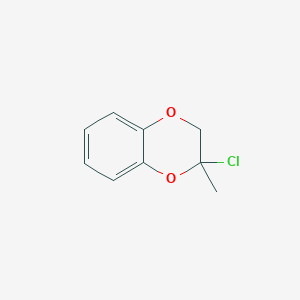
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
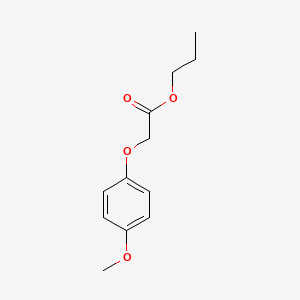

![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)

